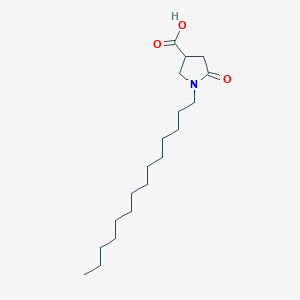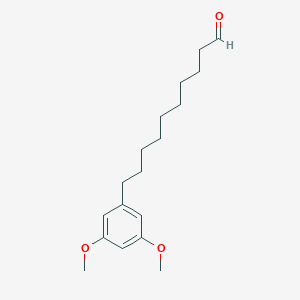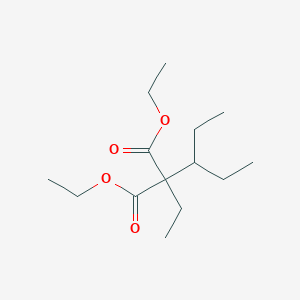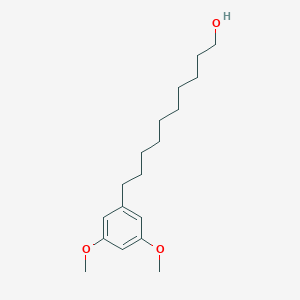![molecular formula C10H14I2N2O2S B156002 4-[Bis(2-iodoethyl)amino]benzenesulfonamide CAS No. 1669-83-6](/img/structure/B156002.png)
4-[Bis(2-iodoethyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-iodoethyl)amino]benzenesulfonamide, also known as BIAS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. BIAS belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BIAS has been found to possess unique properties that make it a promising candidate for various applications in biomedical research.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to have several biochemical and physiological effects on cancer cells. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide induces the accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to induce the formation of reactive oxygen species (ROS), which can cause DNA damage and cell death. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its potent antitumor activity against various cancer cell lines. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to have a good safety profile, with no significant toxicity observed in animal models. However, one of the limitations of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide. One potential direction is the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide-based drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide with other chemotherapeutic agents. Additionally, the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide analogues with improved pharmacokinetic properties and antitumor activity is another potential direction for future research.
Conclusion
In conclusion, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is a promising compound that has significant potential in various fields of biomedical research. Its potent antitumor activity, combined with its good safety profile, makes it an attractive candidate for the development of cancer therapeutics. Further research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide and its analogues can lead to the development of effective cancer treatments with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide involves the reaction between 4-aminobenzenesulfonamide and 2-iodoethanol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been optimized to yield a high purity product with a good yield, making it suitable for various applications.
Aplicaciones Científicas De Investigación
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been extensively studied for its potential applications in various fields of biomedical research. One of the most promising applications of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is in the development of cancer therapeutics. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to inhibit the growth of tumor xenografts in animal models.
Propiedades
Número CAS |
1669-83-6 |
|---|---|
Nombre del producto |
4-[Bis(2-iodoethyl)amino]benzenesulfonamide |
Fórmula molecular |
C10H14I2N2O2S |
Peso molecular |
480.11 g/mol |
Nombre IUPAC |
4-[bis(2-iodoethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14I2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16) |
Clave InChI |
ZHSBSFPDRPSVCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
Otros números CAS |
1669-83-6 |
Sinónimos |
4-[Bis(2-iodoethyl)amino]benzene-1-sulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




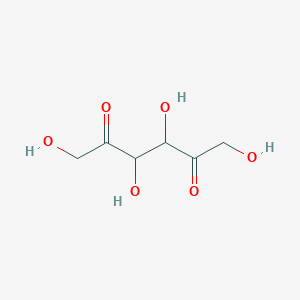
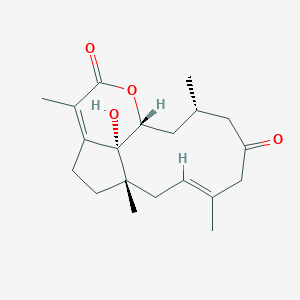
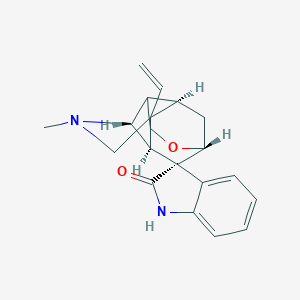
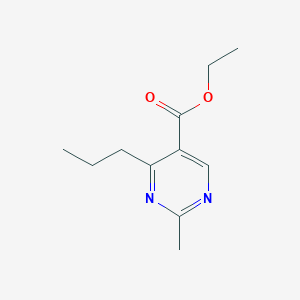
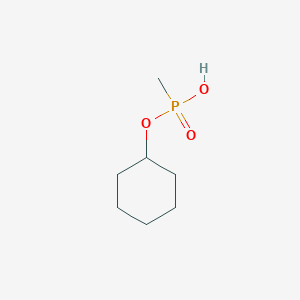
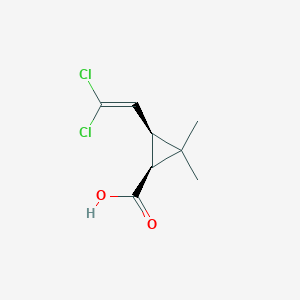
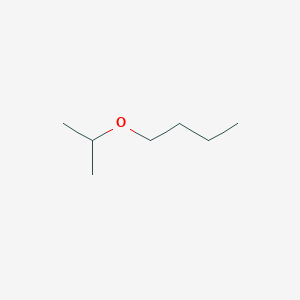
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

